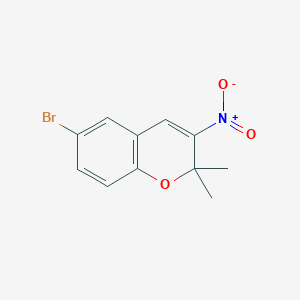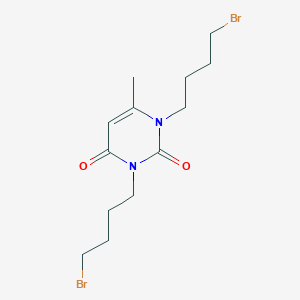
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.
Métodos De Preparación
The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including photochromic materials and liquid crystals
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:
6-Nitro-2,2-dimethyl-3H-1-benzopyran: Lacks the bromine atom, which may result in different reactivity and biological activity.
2,2-Dimethyl-3-nitro-2H-1-benzopyran: Lacks both the bromine atom and the methyl groups, leading to different chemical properties.
6-Bromo-2,2-dimethyl-2H-1-benzopyran: Lacks the nitro group, which significantly alters its chemical and biological behavior
Propiedades
Número CAS |
57544-30-6 |
|---|---|
Fórmula molecular |
C11H10BrNO3 |
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3-nitrochromene |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3 |
Clave InChI |
MXVXBQBOTUKXBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)




![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)




![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

